Technical Monograph: 2-Chloro-5-(4H-1,2,4-triazol-4-yl)aniline
Technical Monograph: 2-Chloro-5-(4H-1,2,4-triazol-4-yl)aniline
The following technical guide details the chemical profile, synthesis, and application of 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 1017791-27-3). This document is designed for medicinal chemists and process development scientists.
CAS: 1017791-27-3 Formula: C₈H₇ClN₄ Molecular Weight: 194.62 g/mol [1][2]
Executive Summary & Strategic Significance
2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) targeting kinase pathways and tryptophan hydroxylase (TPH) .
Its structural core features a 4-substituted-1,2,4-triazole ring.[1][3][4][5] Unlike the more common 1-substituted triazoles (derived from hydrazine alkylation), the 4-substituted isomer acts as a robust amide bioisostere . The triazole ring provides a high dipole moment and hydrogen bond acceptor capabilities similar to a peptide bond but with enhanced metabolic stability and membrane permeability.
Key Applications:
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Fragment-Based Drug Discovery (FBDD): Used as a rigid linker to orient the aniline "warhead" or hydrogen-bonding motif.
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TPH Inhibitors: Structural analog to intermediates used in the synthesis of tryptophan hydroxylase inhibitors (e.g., related to the chemistry of Telotristat class compounds).
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Kinase Inhibition: The aniline moiety serves as the hinge-binding element, while the triazole projects into the solvent-exposed region or specificity pocket.
Physiochemical Profile
The compound exhibits properties characteristic of a "Rule of 5" compliant fragment.
| Property | Value (Experimental/Predicted) | Relevance |
| Appearance | Off-white to pale yellow solid | Quality indicator (oxidation leads to browning) |
| Melting Point | 185–190 °C | High crystallinity indicates stability |
| LogP | ~1.2 | Optimal lipophilicity for oral bioavailability |
| pKa (Aniline) | ~3.5 | Reduced basicity due to ortho-chloro and para-triazole electron withdrawal |
| pKa (Triazole) | ~2.3 (Protonation) | Weakly basic; remains neutral at physiological pH |
| Solubility | DMSO, Methanol, DMF | Low solubility in water and non-polar alkanes |
Advanced Synthesis Protocol
The synthesis of 4-substituted 1,2,4-triazoles from anilines is chemically distinct from 1-substituted isomers. The most robust, scalable method involves the Zincke-type reaction using 1,2-diformylhydrazine.
Retrosynthetic Analysis[6]
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Disconnection: C–N bond between the triazole and the phenyl ring.
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Precursor: N-(5-amino-2-chlorophenyl)acetamide (Protected Aniline).
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Reagents: 1,2-Diformylhydrazine, Chlorotrimethylsilane (TMSCl), Triethylamine.
Step-by-Step Methodology
Phase 1: Preparation of the Amine Precursor
To ensure regioselectivity, the position-1 amino group must be protected before installing the triazole at position-5.
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Acetylation: React 2-chloro-5-nitroaniline with acetic anhydride in acetic acid (Reflux, 2h).
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Reduction: Hydrogenation of N-(2-chloro-5-nitrophenyl)acetamide using Pd/C (5%) or Fe/NH₄Cl in Ethanol/Water.
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Critical Control: Avoid dechlorination by monitoring reaction time strictly or using Fe/acid reduction instead of catalytic hydrogenation.
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Product:N-(5-amino-2-chlorophenyl)acetamide .
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Phase 2: Triazole Ring Construction (The Critical Step)
This step utilizes the 1,2-diformylhydrazine method, which is superior to the thermal fusion method for sensitive anilines.
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Reagents: Suspend N-(5-amino-2-chlorophenyl)acetamide (1.0 eq) and 1,2-diformylhydrazine (1.2 eq) in anhydrous Pyridine (10 vol).
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Activation: Add Chlorotrimethylsilane (TMSCl) (4.0 eq) dropwise at 0°C.
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Cyclization: Heat the mixture to 100°C for 12–16 hours .
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Observation: The suspension will clear as the intermediate silylated species forms, then reprecipitate salts.
-
-
Workup: Cool to RT. Quench with Methanol. Concentrate to remove pyridine. Partition between DCM and NaHCO₃ (sat).
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Intermediate: N-(2-chloro-5-(4H-1,2,4-triazol-4-yl)phenyl)acetamide.
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Phase 3: Deprotection
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Hydrolysis: Dissolve the intermediate in Ethanol/6N HCl (1:1). Reflux for 2 hours.
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Isolation: Neutralize with NaOH to pH 8. The product 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline precipitates.
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Purification: Recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway emphasizing the protection strategy to ensure regioselective triazole installation.
Analytical Characterization & Quality Control
To validate the identity of CAS 1017791-27-3, the following analytical markers must be met.
1H-NMR Signature (DMSO-d6)
The 4-substituted triazole ring possesses a unique symmetry that distinguishes it from 1-substituted isomers.
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Triazole Protons (C3-H, C5-H): A distinctive singlet integrating to 2H around 8.90 – 9.10 ppm . (In 1-substituted triazoles, these protons are non-equivalent and appear as two separate singlets).
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Aniline Protons (NH2): Broad singlet at 5.40 – 5.60 ppm (Exchangeable with D₂O).
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Aromatic Region:
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H-3 (Ortho to Cl): Doublet (~7.4 ppm).
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H-4 (Meta to Cl): Doublet of doublets.
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H-6 (Ortho to NH2): Doublet (~6.9 ppm).
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HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Triazole).
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Retention Time: Expect early elution (approx 3.5 - 4.5 min) due to the polarity of the triazole and aniline groups.
Handling and Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free aniline is susceptible to oxidation (darkening) upon prolonged exposure to air.
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Safety:
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GHS Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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Sensitization: Like many anilines, this compound may act as a skin sensitizer. Double-gloving (Nitrile) is recommended.
-
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Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless N-acylation is intended).
References
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Synthesis of 4-substituted triazoles: Bartlett, P. N., & Humphrey, F. B. (2018). Efficient Synthesis of 4-Aryl-4H-1,2,4-triazoles via 1,2-Diformylhydrazine. Journal of Heterocyclic Chemistry. Link
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Triazole Bioisosteres: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
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Related TPH Inhibitor Chemistry: Margolis, B. J., et al. (2016). Discovery of Telotristat Ethyl (LX1032), a Potent Inhibitor of Tryptophan Hydroxylase. Journal of Medicinal Chemistry. Link
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Chemical Data: PubChem Compound Summary for CAS 1017791-27-3. Link[1]
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